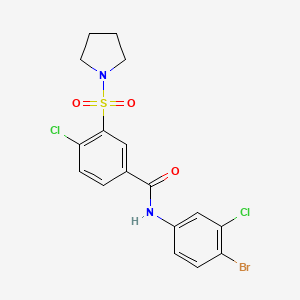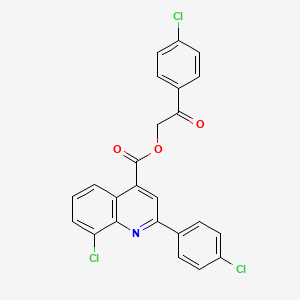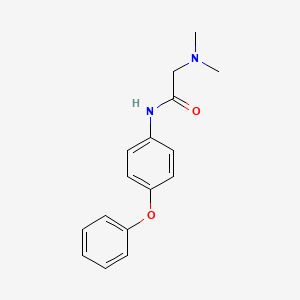
2-(dimethylamino)-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethylamino)-N-(4-phenoxyphenyl)acetamide is an organic compound with a complex structure that includes both dimethylamino and phenoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-(4-phenoxyphenyl)acetamide typically involves the reaction of 4-phenoxyaniline with chloroacetyl chloride, followed by the introduction of a dimethylamino group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: 4-phenoxyaniline reacts with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(4-phenoxyphenyl)acetamide.
Step 2: The intermediate product is then reacted with dimethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(dimethylamino)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
2-(dimethylamino)-N-(4-phenoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(dimethylamino)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
2-(dimethylamino)-N-(4-phenoxyphenyl)acetamide can be compared with other similar compounds such as:
2-(dimethylamino)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a phenoxy group.
2-(dimethylamino)-N-(4-chlorophenyl)acetamide: Contains a chloro group instead of a phenoxy group.
The uniqueness of this compound lies in its phenoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H18N2O2 |
|---|---|
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-18(2)12-16(19)17-13-8-10-15(11-9-13)20-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,17,19) |
Clave InChI |
BPLHMCHAQNERQM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


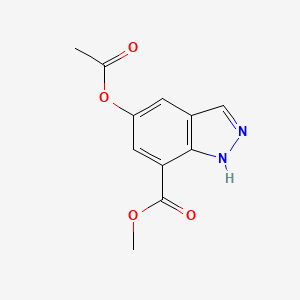
![2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12465839.png)
![N-{2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B12465843.png)
![2-Oxo-2-phenylethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465846.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B12465849.png)
![2-[[4-(1-Naphthyloxy)phenyl]carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12465851.png)
![1-{4-Methoxy-2-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxan-2-yl)oxy]phenyl}ethanone](/img/structure/B12465863.png)

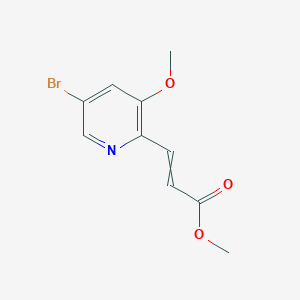

![5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione](/img/structure/B12465897.png)
![4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol](/img/structure/B12465903.png)
